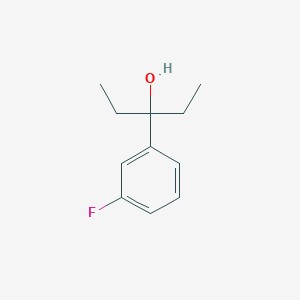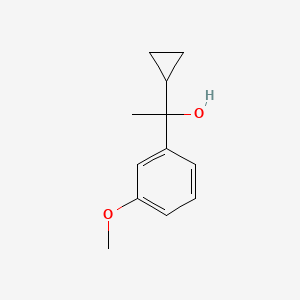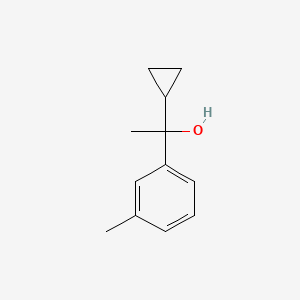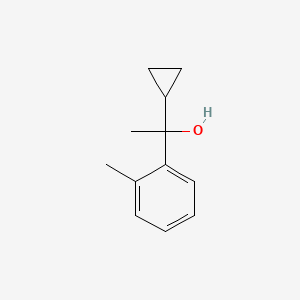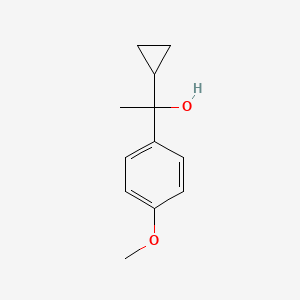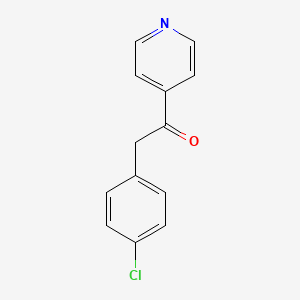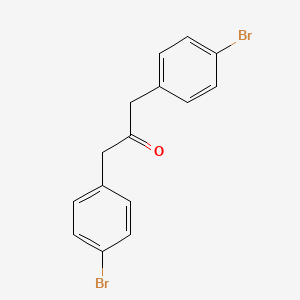
1,3-Bis(4-bromophenyl)propan-2-one
説明
1,3-Bis(4-bromophenyl)propan-2-one is a useful research compound. Its molecular formula is C15H12Br2O and its molecular weight is 368.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(4-bromophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-bromophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds and Complexes : It's used as a starting material or intermediate in the synthesis of various novel compounds and complexes. For instance, Uysal, Er, and Tahtaci (2016) used it in synthesizing tetra-nuclear Schiff base complexes with potential applications in magnetic and thermal properties (Uysal, Er, & Tahtaci, 2016).
Bioremediation and Environmental Applications : The compound plays a role in bioremediation. Chhaya and Gupte (2013) discussed its role in the biodegradation of Bisphenol A, an environmental pollutant, using laccase from Fusarium incarnatum UC-14 (Chhaya & Gupte, 2013).
Material Science and Engineering : It's involved in the development of novel materials with unique properties. Hu et al. (2018) explored its use in the creation of a novel thermally stable compound with potential applications in electro-luminescence and mechano-chromism (Hu et al., 2018).
Synthesis of Functionalized Compounds : Cheng, Höger, and Fenske (2003) utilized it for the facile synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes, highlighting its role in synthesizing functionalized organic compounds (Cheng, Höger, & Fenske, 2003).
Molecular Logic System and Sensor Applications : Zhang, Su, Ma, and Tian (2008) synthesized a novel fluorophore using 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one, demonstrating its use in developing molecular logic systems for detecting pH, solvent polarity, and metal ions (Zhang, Su, Ma, & Tian, 2008).
Crystal Structure Analysis : Cannon, Potts, Raston, Sierakowski, and White (1978) investigated the crystal structures of compounds including 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, contributing to a deeper understanding of the structural aspects of related organic compounds (Cannon et al., 1978).
Electrochemical and Polymer Applications : Chen, Wang, Liaw, Lee, and Lai (2010) synthesized a novel conjugated polymer using a derivative of 1,3-bis(4-bromophenyl)propan-2-one, exploring its electrochromic applications (Chen et al., 2010).
特性
IUPAC Name |
1,3-bis(4-bromophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKEYDDVSREIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-bromophenyl)propan-2-one | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


